molecular formula C15H12N2O2S B7814600 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B7814600
M. Wt: 284.3 g/mol
InChI Key: KTBJACMZOWCPPY-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Compounds derived from pyrazole-4-carbaldehyde, including variants similar to the chemical , have been explored for their antimicrobial properties. A study demonstrated the synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties derived from pyrazole carbaldehydes. These compounds exhibited significant activity against a range of gram-negative and gram-positive bacteria, as well as fungi (Hamed et al., 2020).

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of new compounds using 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. For instance, its reaction with various agents resulted in the creation of pharmacophore-linked thiazole, thiazoline, and thiazolidinone derivatives, contributing to the development of new pharmaceutical candidates (Khalifa et al., 2017).

Reductive Amination Techniques

  • The compound has been used in reductive amination processes. A study described the use of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in reductive amination to create secondary amines. This highlights its role in the synthesis of biologically active molecules and pharmaceutical ingredients (Bawa et al., 2009).

Antimicrobial and Antioxidant Properties

  • The antimicrobial and antioxidant properties of formylpyrazole analogues, including those derived from this compound, have been studied. These compounds have shown promising in vitro antimicrobial activities and significant free radical scavenging abilities (Gurunanjappa et al., 2017).

Schiff Base Formation and Antimicrobial Activity

  • The compound has been involved in the synthesis of novel Schiff bases with antimicrobial properties. These Schiff bases were synthesized by reacting pyrazole-4-carbaldehyde derivatives with 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating effectiveness against various microbial strains (Puthran et al., 2019).

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-6-4-12(5-7-13)17-9-11(10-18)15(16-17)14-3-2-8-20-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBJACMZOWCPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.